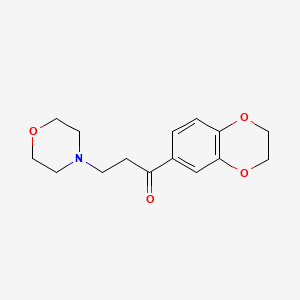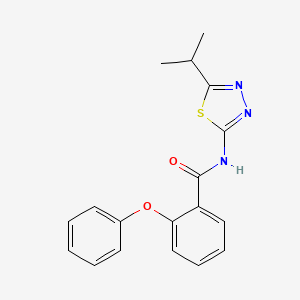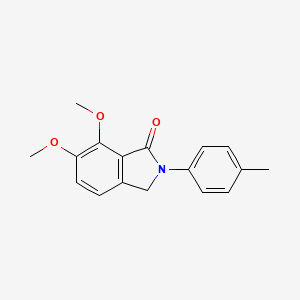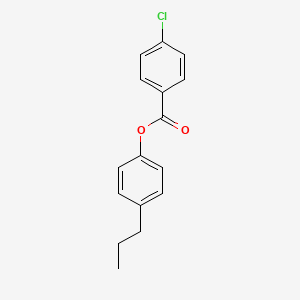![molecular formula C18H17NO2 B5674741 6-[4-(2-methoxyethoxy)phenyl]quinoline](/img/structure/B5674741.png)
6-[4-(2-methoxyethoxy)phenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(2-methoxyethoxy)phenyl]quinoline is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which have been found to exhibit a range of interesting biological activities. In We will also examine the advantages and limitations of using this compound in lab experiments, and list some potential future directions for research in this area.
Applications De Recherche Scientifique
6-[4-(2-methoxyethoxy)phenyl]quinoline has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and infectious disease research. In cancer research, it has been found to exhibit anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis. In neuroscience, it has been found to modulate the activity of neurotransmitter receptors, and has potential applications in the treatment of neurodegenerative diseases. In infectious disease research, it has been found to exhibit antiviral and antibacterial activity.
Mécanisme D'action
The mechanism of action of 6-[4-(2-methoxyethoxy)phenyl]quinoline is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. It has been found to inhibit the activity of certain enzymes and receptors, and to induce changes in gene expression.
Biochemical and Physiological Effects:
6-[4-(2-methoxyethoxy)phenyl]quinoline has been found to have a range of biochemical and physiological effects, depending on the specific research area being studied. In cancer research, it has been found to inhibit cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels. In neuroscience, it has been found to modulate the activity of neurotransmitter receptors, and to have potential applications in the treatment of neurodegenerative diseases. In infectious disease research, it has been found to exhibit antiviral and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-[4-(2-methoxyethoxy)phenyl]quinoline in lab experiments has several advantages and limitations. One advantage is that it has been found to exhibit a range of interesting biological activities, making it a potentially useful compound for studying a range of research areas. Another advantage is that it can be synthesized in high purity using an efficient and reproducible method. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Another limitation is that it may have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research in the area of 6-[4-(2-methoxyethoxy)phenyl]quinoline. One direction is to further elucidate its mechanism of action, in order to better understand how it exerts its biological effects. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to determine its potential applications in infectious disease research, and to explore its potential use as a therapeutic agent in cancer treatment. Finally, further studies are needed to explore the potential advantages and limitations of using this compound in lab experiments, and to develop more efficient and reproducible synthesis methods.
Méthodes De Synthèse
The synthesis of 6-[4-(2-methoxyethoxy)phenyl]quinoline involves the reaction of 2-methoxyethylamine with 4-chloroaniline, followed by condensation with 2-cyanoacetamide and cyclization with polyphosphoric acid. This method has been found to be efficient and reproducible, and yields high purity 6-[4-(2-methoxyethoxy)phenyl]quinoline.
Propriétés
IUPAC Name |
6-[4-(2-methoxyethoxy)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-20-11-12-21-17-7-4-14(5-8-17)15-6-9-18-16(13-15)3-2-10-19-18/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDQVQJTTGMMRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-Methoxyethoxy)phenyl]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-phenoxyethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B5674666.png)
![2-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5674672.png)



![(1S*,5R*)-3-(2-pyrimidinyl)-6-[4-(1H-tetrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5674704.png)
![1-methyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5674709.png)
![(4S)-4-({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-N,N-diethyl-1-methyl-L-prolinamide](/img/structure/B5674731.png)
![(4R)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(pyridin-2-ylmethyl)-L-prolinamide](/img/structure/B5674738.png)
![4-methyl-3-{[(2-oxa-7-azaspiro[4.5]dec-7-ylacetyl)amino]methyl}benzoic acid](/img/structure/B5674747.png)

![N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5674759.png)
